6-Oxa-2-azaspiro[3.6]decanehydrochloride
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Overview
Description
6-Oxa-2-azaspiro[36]decanehydrochloride is a spirocyclic compound that features a unique bicyclic structure with both oxygen and nitrogen atoms incorporated within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.6]decanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spirocyclic structure . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solvent, followed by sonication and treatment with oxalic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. The use of sulfonic acid salts has been reported to improve the stability and solubility of the compound, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.6]decanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms in the spirocyclic ring can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Oxa-2-azaspiro[3.6]decanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.6]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms in the ring system can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
8-Oxa-2-azaspiro[4.5]decane: Features a larger ring system and different chemical properties.
Uniqueness
6-Oxa-2-azaspiro[36]decanehydrochloride is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2792200-50-9 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.6]decane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-4-10-7-8(3-1)5-9-6-8;/h9H,1-7H2;1H |
InChI Key |
VKKCXDLLZOMGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCC2(C1)CNC2.Cl |
Origin of Product |
United States |
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